molecular formula C6H8N2OS B2628241 1-(5-Amino-3-methylisothiazol-4-yl)ethanone CAS No. 871673-30-2

1-(5-Amino-3-methylisothiazol-4-yl)ethanone

Cat. No.: B2628241
CAS No.: 871673-30-2
M. Wt: 156.2
InChI Key: ZRTVPUDCMVBHEL-UHFFFAOYSA-N
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Description

1-(5-Amino-3-methylisothiazol-4-yl)ethanone is a chemical compound with the molecular formula C6H8N2OS and a molecular weight of 156.21 g/mol . This compound is characterized by its isothiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of an amino group and a methyl group on the isothiazole ring, along with an ethanone group, makes this compound unique and of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(5-Amino-3-methylisothiazol-4-yl)ethanone typically involves the reaction of appropriate precursors under controlled conditions. . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

1-(5-Amino-3-methylisothiazol-4-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Amino-3-methylisothiazol-4-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Amino-3-methylisothiazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the isothiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(5-Amino-3-methylisothiazol-4-yl)ethanone can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their chemical and physical properties, leading to variations in their reactivity and applications.

Properties

IUPAC Name

1-(5-amino-3-methyl-1,2-thiazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-3-5(4(2)9)6(7)10-8-3/h7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTVPUDCMVBHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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